2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide” is characterized by the presence of a cyclopropylcarbamoyl group and a methylpropanamide group . The cyclopropyl group, due to its sp2 character, can confer improved H-bonding characteristics to the directly substituted amide NH .Scientific Research Applications
Antimicrobial Activity
Research on compounds similar to 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide has shown that 2-chloro(bromo)-(2-methyl)-3-arylpropanamides exhibit low antimicrobial activity against various strains including staphylococci and yeast fungi. Modifications to the aromatic ring of these compounds do not significantly increase their antibacterial and antifungal activity (Grishchuk et al., 2013).
Liquid Chromatographic Enantioseparation
A study developed direct high-performance liquid chromatographic methods for the enantioseparation of compounds related to this compound. This process involved using various chromatographic columns and adjusting mobile-phase compositions for optimal resolution, demonstrating the potential for specific analytical applications in pharmaceutical and chemical research (Török et al., 2005).
Reduction and Chemical Transformation
The reduction of similar compounds, such as 2-chloro-N-phenylpropanamide, with LiAlH4, has been examined. This research provides insight into the chemical transformation and reactivity of these compounds, suggesting their potential utility in organic synthesis and chemical reaction studies (Vilhelmsen et al., 2008).
Crystallography and Molecular Interactions
The study of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, a structurally related compound, offers insights into crystallography and molecular interactions. Understanding the behavior of these molecules in the crystalline state can inform the design of new materials and pharmaceuticals (Mo et al., 2011).
Potential Enantioselective Organocatalysts
Research on prolinamides, which are structurally similar to this compound, suggests their potential use as enantioselective organocatalysts in chemical synthesis. This application is significant for the development of asymmetric synthesis methods in pharmaceutical and chemical industries (Panov et al., 2011).
Properties
IUPAC Name |
2-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(10)9(14)12(2)5-8(13)11-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIUWKEBLPIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC1CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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